Popop
Overview
Description
POPOP is a scintillator, which is used as a wavelength shifter . This means that it converts shorter wavelength light to longer wavelength light. Its output spectrum peaks at 410 nm, which is violet .
Synthesis Analysis
A POPOP analogue was synthesized using a progressive atom-economical click reaction with high yield . The resulting compound has similar photophysical properties compared to POPOP .
Molecular Structure Analysis
The molecular formula of POPOP is C24H16N2O2 . It contains a total of 48 bonds, including 32 non-H bonds, 28 multiple bonds, 4 rotatable bonds, 28 aromatic bonds, 2 five-membered rings, 3 six-membered rings, and 2 Oxazole rings .
Chemical Reactions Analysis
The synthesis of novel POPOP aza-analogues was reported via the click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and ethynyl-substituted (poly)arenes . An investigation of the photophysical and sensing properties of the obtained products was carried out .
Physical And Chemical Properties Analysis
POPOP has a density of 1.2±0.1 g/cm3, a boiling point of 585.1±60.0 °C at 760 mmHg, and a flash point of 307.0±26.9 °C . It has a molar refractivity of 105.4±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 302.6±3.0 cm3 .
Scientific Research Applications
1. Popper Protocol in Scientific Research
Popper is an experimentation protocol designed to enhance scientific explorations and the writing of academic articles using a DevOps approach. It provides an automated system for executing and validating experimentation pipelines, making scientific research more reproducible and efficient. This is particularly beneficial in the field of computer systems research, where recreating experimental environments is often challenging and time-consuming. By treating each experiment as a software project and using tools for software reproducibility, Popper aids in documenting, archiving, and sharing all data and methodologies used in scientific studies. This approach is gaining importance as more scientific disciplines rely on computational methods and data-intensive exploration (Jimenez et al., 2019).
2. Use of POPOP in Laser Technology
POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), an organic scintillator dye, has been observed to exhibit laser action when vaporized and excited optically. When heated and excited with pulsed N2 laser radiation, POPOP vapor has produced significant laser output, demonstrating its potential in the development of organic dye vapor lasers (Smith et al., 1974).
3. Quantum Mechanical Study of POPOP Molecule Fragmentation
Research has been conducted on the fragmentation of the POPOP molecule upon ionization, providing insights into the behavior of this molecule at the quantum level. Understanding the ionization cross-section, vibrational frequencies, and intensities of the POPOP molecule contributes to the broader knowledge of organic compounds in various scientific applications, including in fields like materials science and chemistry (Tamuliene, 2012).
4. Spectroscopic Properties of POPOP in Langmuir−Blodgett Films
The incorporation of POPOP in Langmuir−Blodgett films and its spectroscopic properties have been studied, showing its potential in material sciences. This includes the investigation of its behavior in mixtures, its interaction with other components, and the formation of microcrystallites. Such studies are crucial for advancing our understanding of organic compounds in complex systems and their applications in technology and material science (Dutta, 1997).
Safety And Hazards
properties
IUPAC Name |
5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASVCBBIUQRUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061984 | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | POPOP | |
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Product Name |
Popop | |
CAS RN |
1806-34-4 | |
Record name | 1,4-Bis(5-phenyl-2-oxazolyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | POPOP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POPOP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24859 | |
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Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(5-phenyloxazol-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.731 | |
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Record name | DI(PHENYL-5-OXAZOLYL-2)-1,4-BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDI740G2Q0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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